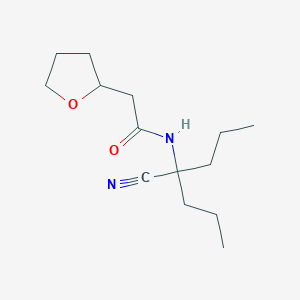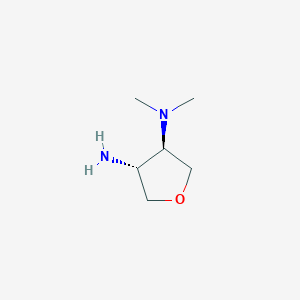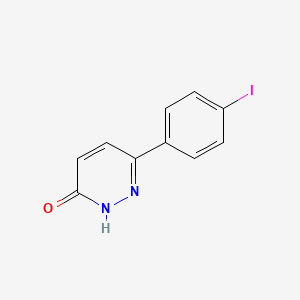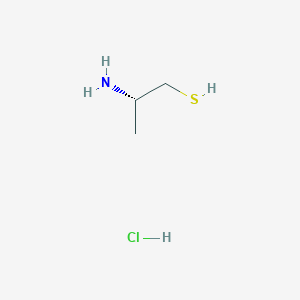
N-(1-cyano-1-propylbutyl)-2-(oxolan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyano-1-propylbutyl)-2-(oxolan-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body. This compound has shown promising results in various studies related to pain management, inflammation, and neurological disorders.
Mechanism of Action
The mechanism of action of N-(1-cyano-1-propylbutyl)-2-(oxolan-2-yl)acetamide involves the inhibition of N-(1-cyano-1-propylbutyl)-2-(oxolan-2-yl)acetamide, which results in increased levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG) in the body. These endocannabinoids bind to cannabinoid receptors in the body, leading to various physiological effects such as pain relief, anti-inflammatory effects, and neuroprotection.
Biochemical and Physiological Effects:
N-(1-cyano-1-propylbutyl)-2-(oxolan-2-yl)acetamide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. Additionally, it has been found to increase the levels of anti-inflammatory cytokines such as IL-10, which can help to reduce inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(1-cyano-1-propylbutyl)-2-(oxolan-2-yl)acetamide in lab experiments is its potent inhibitory effect on N-(1-cyano-1-propylbutyl)-2-(oxolan-2-yl)acetamide. This allows for the study of the physiological effects of endocannabinoids in the body, which can provide valuable insights into the pathogenesis of various diseases. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-(1-cyano-1-propylbutyl)-2-(oxolan-2-yl)acetamide. One potential direction is the development of more potent and selective N-(1-cyano-1-propylbutyl)-2-(oxolan-2-yl)acetamide inhibitors, which can provide more specific effects on endocannabinoid signaling pathways. Additionally, further research is needed to elucidate the exact mechanisms of action of this compound and its potential therapeutic applications in various diseases. Finally, the development of novel drug delivery systems for this compound can help to improve its efficacy and reduce its potential toxicity.
Synthesis Methods
The synthesis of N-(1-cyano-1-propylbutyl)-2-(oxolan-2-yl)acetamide involves the reaction of 2-(oxolan-2-yl)acetic acid with 1-bromo-3-methylbutane, followed by the reaction with sodium cyanide. The resulting product is then treated with acetic anhydride to obtain the final compound.
Scientific Research Applications
N-(1-cyano-1-propylbutyl)-2-(oxolan-2-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to be effective in reducing pain and inflammation in animal models of arthritis, neuropathic pain, and inflammatory bowel disease. Additionally, it has been found to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-(4-cyanoheptan-4-yl)-2-(oxolan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-3-7-14(11-15,8-4-2)16-13(17)10-12-6-5-9-18-12/h12H,3-10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQYSPXAOMTWDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)(C#N)NC(=O)CC1CCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-propylbutyl)-2-(oxolan-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-2-chlorobenzamide](/img/structure/B2920210.png)

![2-Chloro-N-[2-[5-(trifluoromethyl)-1,2-oxazol-3-yl]propan-2-yl]propanamide](/img/structure/B2920212.png)



![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2920220.png)
![3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indole](/img/structure/B2920222.png)





![4-((1H-imidazol-1-yl)methyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2920232.png)